
(4-fluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a heterocyclic molecule that includes a fluorophenyl group, a pyridinylmethylthio moiety, and an imidazolone structure. While the provided data does not directly describe this compound, it does provide insight into related chemical structures and their significance. Thiophenes and imidazolones are both important in pharmaceuticals and material science due to their diverse biological activities and applications in electronics and solar cells . Additionally, the synthesis of a related imidazolone compound as a BACE1 inhibitor for Alzheimer's Disease treatment highlights the relevance of such structures in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including Friedel-Crafts reactions, DMSO mediated α-oxidation, and Suzuki coupling . The synthesis of the thiophene-containing compound described in the first paper involves heating a precursor with ethanol and orthophosphoric acid, followed by purification steps including extraction, drying, and recrystallization . These methods are indicative of the types of reactions and purification techniques that might be employed in the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction studies . This technique allows for the precise determination of the crystal structure, which is crucial for understanding the compound's properties and interactions. The imidazolone ring, a common feature in the compound of interest and the BACE1 inhibitor, is known for its role in binding to biological targets, which is essential for its inhibitory activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of a thiophene ring and the creation of an imidazolone moiety . These reactions are likely to be relevant to the compound of interest, as they provide the necessary heterocyclic structures that confer biological activity. The Friedel-Crafts reaction and Suzuki coupling are particularly important for forming carbon-carbon bonds in aromatic systems .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound of interest are not provided, the properties of related compounds can be inferred. The crystal structure of a thiophene-containing compound suggests solid-state stability and potential for good crystallinity . The synthesis of an imidazolone derivative as a BACE1 inhibitor implies that such compounds are likely to have significant biological activity and may possess properties suitable for drug development, such as solubility and stability .
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its bioactivity, among other things.
I hope this information is helpful. If you have any more questions, feel free to ask!
properties
IUPAC Name |
(4-fluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-14-5-3-13(4-6-14)15(21)20-9-8-19-16(20)22-11-12-2-1-7-18-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUIDXJOJAGIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


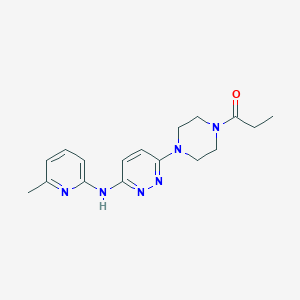
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)
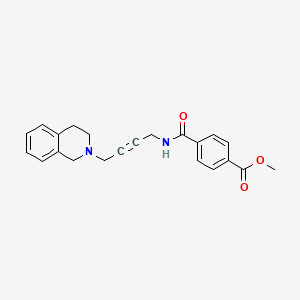
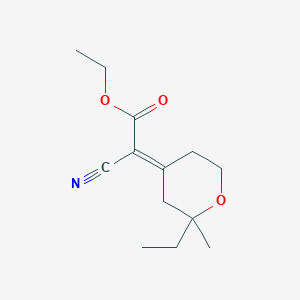
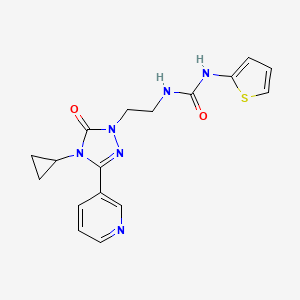
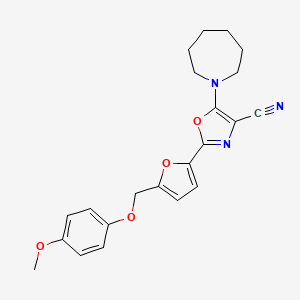
![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)
![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)
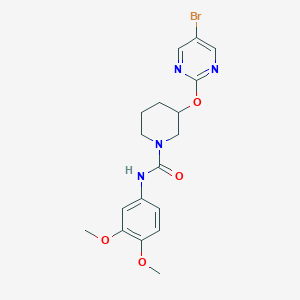

![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)